4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide
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Overview
Description
4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological and pharmaceutical applications, including antibacterial, anticancer, anti-inflammatory, and antifungal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide typically involves the reaction of 4-ethylbenzoic acid with ethylamine to form 4-ethylbenzamide. This intermediate is then reacted with sodium azide and triethyl orthoformate to introduce the tetrazole ring, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of tetrazole derivatives often involves the use of catalysts such as zinc salts or L-proline to enhance the reaction efficiency and yield. Microwave-assisted synthesis is also employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Tetrazole N-oxides.
Reduction: Amines.
Substitution: Various substituted tetrazole derivatives.
Scientific Research Applications
4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Another angiotensin II receptor antagonist with similar applications.
Candesartan: Also used to treat hypertension and heart failure
Uniqueness
4-ethyl-N-(1-ethyl-1H-tetrazol-5-yl)benzamide is unique due to its specific substitution pattern on the benzamide and tetrazole rings, which can result in distinct biological activities and pharmacokinetic properties compared to other tetrazole derivatives .
Properties
CAS No. |
689750-88-7 |
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Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
4-ethyl-N-(1-ethyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C12H15N5O/c1-3-9-5-7-10(8-6-9)11(18)13-12-14-15-16-17(12)4-2/h5-8H,3-4H2,1-2H3,(H,13,14,16,18) |
InChI Key |
LKBPJZTZDPJOFH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=NN=NN2CC |
Origin of Product |
United States |
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